methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate
Overview
Description
Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethoxybenzoic acid with 5-methylthiophene-3-carboxylic acid, followed by esterification and amidation reactions . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., reflux conditions) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In the case of its anti-inflammatory properties, it may act by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 2-amino-5-methylthiophene-3-carboxylate: This compound has a similar thiophene core but differs in its functional groups, leading to different chemical and biological properties.
Methyl 3-amino-4-methylthiophene-2-carboxylate: Another similar compound with variations in the substitution pattern on the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
methyl 2-[(3-ethoxybenzoyl)amino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-4-21-12-7-5-6-11(9-12)14(18)17-15-13(16(19)20-3)8-10(2)22-15/h5-9H,4H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUBKFDNNPCCLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366767 | |
Record name | ST50926677 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-42-6 | |
Record name | ST50926677 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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